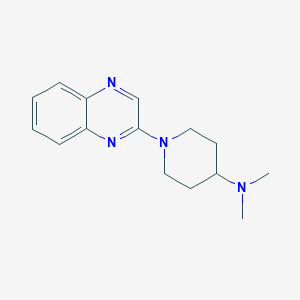

N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine” is a compound that belongs to the class of N-heterocyclic compounds known as quinoxalines . Quinoxalines are important biological agents with several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial properties . They have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .

Synthesis Analysis

The synthesis of quinoxaline has been extensively studied for the last two decades . A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis

Quinoxalines are essential moieties to treat infectious diseases, and numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Scientific Research Applications

Antifungal and Antibacterial Agent

Quinoxalines have been found to have prominent antifungal and antibacterial effects . They are being researched for their potential use in treating various infectious diseases caused by fungi and bacteria .

Antiviral Agent

Quinoxalines also exhibit antiviral properties . They could potentially be used in the development of new antiviral drugs .

Antimicrobial Agent

In addition to their antifungal, antibacterial, and antiviral properties, quinoxalines have been found to have antimicrobial effects . This makes them a potential candidate for the development of new antimicrobial drugs .

Cancer Treatment

Quinoxalines have become a crucial component in drugs used to treat cancerous cells . They have shown promise in the field of oncology .

AIDS Treatment

Quinoxalines are being researched for their potential use in the treatment of AIDS . They could potentially be used in the development of new drugs for this disease .

Treatment of Schizophrenia

Quinoxalines have been found to have potential therapeutic uses in the treatment of schizophrenia . They could potentially be used in the development of new drugs for this mental disorder .

Treatment of Plant Viruses

Quinoxalines have shown potential in the treatment of plant viruses . They could potentially be used in the development of new antiviral drugs for plants .

Green Chemistry and Cost-Effective Methods

Quinoxalines have been the focus of numerous synthetic routes developed by researchers, with a prime focus on green chemistry and cost-effective methods . This makes them an important compound in the field of sustainable chemistry .

Mechanism of Action

Target of Action

It is known that quinoxaline derivatives have a wide range of targets, receptors, or microorganisms . Similarly, piperidine-containing compounds are present in more than twenty classes of pharmaceuticals . Therefore, the specific targets of this compound may vary depending on its specific structure and functional groups.

Mode of Action

Quinoxaline and piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets of this compound.

Biochemical Pathways

Quinoxaline and piperidine derivatives are known to affect a wide range of biochemical pathways . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Pharmacokinetics

It is known that piperidine derivatives have significant roles in the pharmaceutical industry, suggesting that they may have favorable adme properties . The specific ADME properties of this compound would depend on its specific structure and functional groups.

Result of Action

Quinoxaline and piperidine derivatives are known to have a wide range of biological and pharmacological activities . The specific effects of this compound would depend on its specific targets, mode of action, and affected biochemical pathways.

Action Environment

It is known that the action of pharmaceutical compounds can be influenced by various environmental factors, such as ph, temperature, and the presence of other compounds . The specific influences on this compound would depend on its specific properties and the environment in which it is used.

Future Directions

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . This points to a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . This promising moiety with different molecular targets warrants further investigation, which may well yield even more encouraging results regarding this scaffold .

properties

IUPAC Name |

N,N-dimethyl-1-quinoxalin-2-ylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-18(2)12-7-9-19(10-8-12)15-11-16-13-5-3-4-6-14(13)17-15/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQIPLMVWMHWHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1-(quinoxalin-2-yl)piperidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2392696.png)

![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2392697.png)

![3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2392702.png)

![N-(3-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2392703.png)

![1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2392709.png)

![N-(1-cyano-2-methoxy-1-methylethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2392713.png)

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2392717.png)